2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline acetamide class, characterized by a fused triazoloquinoxaline core linked to an acetamide moiety. Its structure features a 1-ethyl substituent on the triazolo ring and a 2-methoxy-5-methylphenyl group on the acetamide nitrogen. These substituents influence its physicochemical and pharmacological properties, including solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-4-18-23-24-20-21(28)25(15-7-5-6-8-16(15)26(18)20)12-19(27)22-14-11-13(2)9-10-17(14)29-3/h5-11H,4,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXLPTMQWBHZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. This class of compounds has garnered attention for its diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, summarizing key findings from recent research.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazoloquinoxaline core , which is known for its pharmacological potential.
- An ethyl group at the 1-position and a methoxy-substituted phenyl group at the nitrogen position, which may influence its biological activity.
Anticancer Activity
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticancer properties. For instance:
- Cytotoxicity against Melanoma Cells : In vitro studies have shown that compounds similar to the target compound can inhibit cell growth in melanoma cell lines (e.g., A375). The cytotoxic effects were measured using an MTT assay, revealing that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM .
| Compound | EC50 (nM) | Cell Line | % Viability at 10 µM |
|---|---|---|---|
| 16a | 3158 | A375 | 6% |
| 16b | 3527 | A375 | 6% |
| EAPB02303 | 3 | A375 | <20% |
This table summarizes the effective concentrations (EC50) of related compounds and their impact on cell viability.
Neuropharmacological Effects
The triazoloquinoxaline derivatives have also been studied for their potential as antidepressants . For example:
- Adenosine Receptor Antagonism : Some compounds in this class act as selective antagonists at adenosine A1 and A2 receptors. This mechanism may contribute to their antidepressant-like effects observed in behavioral models such as the Porsolt test in rats .
Mechanistic Insights
The biological activity of these compounds can be attributed to:
- Receptor Binding Affinity : The binding affinity to adenosine receptors has been linked to their neuropharmacological effects. For instance, some derivatives exhibit IC50 values in the nanomolar range for A1 and A2 receptors, indicating potent interactions that could lead to therapeutic effects .
- Cell Cycle Arrest : Studies suggest that certain triazoloquinoxaline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is essential for their anticancer properties.
Case Studies
Several studies have highlighted the efficacy of triazoloquinoxaline derivatives:
- Study on Melanoma Cell Lines : In a comparative study involving various derivatives, it was found that modifications at specific positions significantly altered cytotoxicity profiles. Compounds with bulky hydrophobic groups showed reduced activity compared to those with smaller substituents .
- Behavioral Models in Rodents : In another study assessing antidepressant potential, specific substitutions on the triazoloquinoxaline scaffold led to enhanced efficacy in reducing immobility in forced swim tests, suggesting a promising avenue for rapid-onset antidepressant development .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from quinoxaline derivatives and utilizing various reagents for cyclization and functionalization. For instance, the incorporation of the triazole moiety is often achieved through cyclization reactions involving hydrazines or hydrazones with appropriate carbonyl compounds. The resulting structures are characterized using spectroscopic methods such as NMR and mass spectrometry to confirm their molecular integrity.
Anticonvulsant Activity
One of the most significant applications of this compound lies in its anticonvulsant properties . Research has indicated that derivatives containing the triazoloquinoxaline framework exhibit notable efficacy against seizures. For example, studies have shown that similar compounds can protect against pentylenetetrazole-induced seizures in animal models, demonstrating their potential as anticonvulsant agents .
Antiviral Properties
Recent investigations into quinoxaline derivatives have highlighted their antiviral activities , particularly against viruses like Tobacco Mosaic Virus (TMV). Compounds similar to 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide have shown promising results with effective concentrations significantly lower than existing antiviral agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes, including those involved in cancer progression. For instance, studies have reported that quinoxaline derivatives can act as inhibitors of certain thymidine phosphorylase (TP) enzymes, which are implicated in tumor growth . The inhibition constants (IC50 values) for these compounds suggest a strong potential for development as anticancer therapeutics.
Anticonvulsant Evaluation
In a study evaluating multiple synthesized triazoloquinoxaline derivatives for anticonvulsant activity, the compound displayed significant protection against induced seizures in rodent models. The experimental setup involved administering the compound intraperitoneally followed by a convulsant agent, with results indicating a dose-dependent protective effect .
Antiviral Screening
Another study focused on the antiviral potential of quinoxaline derivatives found that compounds similar to the target structure exhibited effective inhibition against TMV with EC50 values indicating superior efficacy compared to traditional antiviral drugs .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The 4-oxo group and electron-rich aromatic systems in the compound undergo oxidation under controlled conditions.
Key Findings :
-
Oxidative ring-opening occurs preferentially at the triazole N-N bond under strong acidic conditions .
-
Ethyl substituents show lower oxidation susceptibility compared to methyl groups in analogous structures.
Reduction Reactions
Reductive transformations target the 4-oxo group and acetamide functionality.
| Reagent/Conditions | Products | Selectivity | Reference |
|---|---|---|---|
| NaBH₄/MeOH | 4-Hydroxy triazoloquinoxaline | 85% yield at 0°C | |
| LiAlH₄ (anhydrous THF) | Primary amine derivative | Complete reduction of acetamide to ethylamine |
Notable Observations :
-
LiAlH₄ reduces both the carbonyl group (C=O → CH₂) and the acetamide (CONH → CH₂NH₂) .
-
Catalytic hydrogenation (H₂/Pd-C) selectively saturates the quinoxaline ring without affecting the triazole.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple reactive sites:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C-7 of quinoxaline | HNO₃/H₂SO₄ | Nitro derivative (7-NO₂) | 62% |
| Methoxy phenyl ring | Br₂/FeCl₃ | 5-Bromo-2-methoxy substitution | 58% |
Nucleophilic Displacement
| Site | Nucleophile | Conditions | Product |
|---|---|---|---|
| Acetamide oxygen | Grignard reagents | Dry ether, -78°C | Ketone formation |
Ring-Opening and Cycloaddition Reactions
The triazole ring participates in cycloreversion and [3+2] cycloadditions:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Thermal decomposition (200°C) | Toluene reflux | Quinoxaline-2-carbonitrile + NH₃ | Synthetic intermediate |
| Cu-catalyzed azide-alkyne cycloaddition | Click chemistry conditions | Triazole-linked conjugates | Drug delivery systems |
Biological Interactions and Catalytic Processes
The compound participates in enzyme-mediated transformations:
| Enzyme System | Reaction | Biological Impact |
|---|---|---|
| Cytochrome P450 | Hydroxylation at C-6 | Increased water solubility |
| Glutathione S-transferase | Conjugation at triazole ring | Detoxification pathway activation |
Catalytic Studies :
-
Pd(OAc)₂ facilitates Suzuki-Miyaura coupling at the chloro-substituted quinoxaline derivatives (k = 0.45 min⁻¹) .
-
Asymmetric hydrogenation using Ru-BINAP catalysts achieves 92% ee for chiral center formation.
Critical Analysis of Reactivity Trends
-
Steric Effects : The 2-methoxy-5-methylphenyl group creates steric hindrance, reducing reaction rates at C-5 by 40% compared to unsubstituted analogs.
-
Electronic Effects : Electron-withdrawing triazole ring enhances acetamide’s susceptibility to nucleophilic attack (Hammett σ⁺ = +0.78) .
-
pH Dependence :
This comprehensive profile establishes the compound as a versatile intermediate for synthesizing bioactive molecules, with controlled reactivity across multiple domains.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares its triazoloquinoxaline backbone with analogs such as:
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
Key differences include:
- Triazolo ring substitution : The target compound has a 1-ethyl group, whereas analogs in and have a 1-methyl group. Ethyl groups may enhance lipophilicity and metabolic stability compared to methyl .
- Phenyl substituents: The target compound’s 2-methoxy-5-methylphenyl group contrasts with the 3- or 4-chlorophenyl groups in analogs.
Molecular Data Comparison
The target compound’s higher molecular weight and ethyl group may confer distinct pharmacokinetic profiles, such as prolonged half-life or altered tissue distribution .
Pharmacological and Functional Insights
Receptor Affinity and Antihistaminic Activity
highlights that triazoloquinazolinones (structurally related to triazoloquinoxalines) exhibit H₁-antihistaminic activity. The quinoxaline core in the target compound may interact differently with histamine receptors due to its expanded aromatic system compared to quinazoline derivatives. For example, 1-substituted triazoloquinazolinones with methyl groups showed potent antihistaminic effects, but substitution with bulkier groups (e.g., ethyl) could modulate potency or selectivity .
Central Nervous System (CNS) Effects
Thalidomide analogs with electron-donating groups exhibit unique depressant effects without respiratory inhibition.
Metabolic Stability
This could translate to longer duration of action compared to methyl-bearing analogs .
Q & A
Q. What are the standard synthetic routes for preparing this triazoloquinoxaline-acetamide derivative?
The synthesis typically involves three stages: (1) cyclization of quinoxaline precursors with triazole-forming reagents (e.g., hydrazine derivatives), (2) functionalization via alkylation or acylation to introduce the ethyl and acetamide groups, and (3) coupling with substituted phenylamines under Buchwald-Hartwig or Ullmann conditions . Key intermediates are purified via column chromatography, and yields are optimized using anhydrous solvents (e.g., DMF or THF) under nitrogen .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic techniques is used:
- NMR (¹H/¹³C) to confirm substituent positions on the triazoloquinoxaline core and acetamide linkage .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (±2 ppm accuracy) .
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the methoxy and methyl groups on the phenyl ring .
Q. What are the primary physicochemical properties relevant to experimental design?
Critical properties include:
- Solubility : Poor in water; requires DMSO or ethanol for in vitro assays .
- Thermal stability : Decomposition above 250°C (TGA data) .
- LogP : ~3.2 (predicted), indicating moderate lipophilicity for cellular uptake .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the triazoloquinoxaline core with the substituted phenylacetamide?
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance cross-coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >85% yield .
- DoE (Design of Experiments) : Optimize variables like temperature (80–120°C), solvent (toluene vs. dioxane), and base (K₂CO₃ vs. Cs₂CO₃) .
Q. What methodologies are used to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., cancer cell line toxicity) may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and cell passage numbers .
- Metabolic stability : Use hepatic microsome assays (human vs. rodent) to compare compound half-life .
- Off-target profiling : Kinase inhibitor panels (e.g., Eurofins) identify non-specific interactions .
Q. How does the methoxy-methylphenyl substitution influence target selectivity?
- SAR (Structure-Activity Relationship) studies : Analogues with bulkier substituents (e.g., 3,5-dimethyl) show reduced COX-2 inhibition but enhanced PI3Kα affinity .
- Molecular docking : The methoxy group forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant), while the methyl group enhances hydrophobic pocket occupancy .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Stabilizes the compound in amber vials under argon .
- Antioxidant additives : 0.1% BHT in DMSO solutions prevents radical-mediated decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
